REACTION_SMILES
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[C:10].[CH3:12][CH2:13][O:14][C:15](=[O:16])[CH3:17].[Cl:1][CH2:2][C:3]1=[CH:4][CH2:5][CH2:6][C:7](=[O:9])[O:8]1.[Pd:11]>>[Cl:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][C:7](=[O:9])[O:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC=C(CCl)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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O=C1CCCC(CCl)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |